CLinDMA

Ionizable cationic lipids pKa optimization Endosomal escape

CLinDMA (CAS 908860-82-2) is a cationic lipid characterized by a cholesterol-derived sterol backbone linked to an ionizable dimethylamino headgroup. It serves as a precursor in the synthesis of LNP201, a liposome assembly designed for systemic delivery of small interfering RNA (siRNA) to the liver.

Molecular Formula C54H97NO3
Molecular Weight 808.4 g/mol
Cat. No. B10831051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLinDMA
Molecular FormulaC54H97NO3
Molecular Weight808.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C54H97NO3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-38-56-43-48(42-55(7)8)58-40-26-25-39-57-47-34-36-53(5)46(41-47)30-31-49-51-33-32-50(45(4)29-27-28-44(2)3)54(51,6)37-35-52(49)53/h13-14,16-17,30,44-45,47-52H,9-12,15,18-29,31-43H2,1-8H3/b14-13-,17-16-/t45-,47+,48?,49+,50-,51+,52+,53+,54-/m1/s1
InChIKeyPGYFLJKHWJVRMC-ZXRZDOCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CLinDMA for siRNA Delivery: Cationic Lipid Procurement and LNP201 Precursor


CLinDMA (CAS 908860-82-2) is a cationic lipid characterized by a cholesterol-derived sterol backbone linked to an ionizable dimethylamino headgroup [1]. It serves as a precursor in the synthesis of LNP201, a liposome assembly designed for systemic delivery of small interfering RNA (siRNA) to the liver . As an early-generation ionizable cationic lipid, CLinDMA represents a foundational compound in the development of lipid nanoparticle (LNP) technologies for nucleic acid therapeutics, enabling sustained gene silencing in murine liver models through RNA interference mechanisms [2].

Why CLinDMA Cannot Be Substituted with Other Cationic Lipids Without Experimental Validation


Cationic lipids in LNP formulations are not functionally interchangeable; even structurally related ionizable lipids can produce gene silencing potencies differing by three orders of magnitude due to variations in endosomal escape efficiency and intracellular trafficking [1]. Multiple patent filings explicitly categorize CLinDMA alongside DLinDMA as a traditional cationic lipid class that suffers from non-optimal delivery efficiency and liver toxicity at higher doses—limitations that have driven the development of next-generation biodegradable lipids [2]. Consequently, substituting CLinDMA with a different cationic lipid without re-optimizing the entire LNP formulation parameters (molar ratios, helper lipid composition, and siRNA payload) risks compromising both delivery efficacy and the expected inflammatory response profile [3].

CLinDMA Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


CLinDMA vs. DLinDMA: pKa Differentiation and Ionization Behavior in LNP Formulations

CLinDMA and DLinDMA exhibit distinct pKa values that influence their ionization state at physiological and endosomal pH. DLinDMA has a reported pKa of 6.7 [1], whereas CLinDMA falls within the ionizable lipid pKa range of 9–10.5 typical for this class . This pKa differential affects the protonation state during endosomal acidification, which in turn modulates the efficiency of endosomal membrane destabilization and subsequent siRNA cytoplasmic release.

Ionizable cationic lipids pKa optimization Endosomal escape

CLinDMA In Vivo Acute Inflammatory Response: Quantitative Cytokine Induction Profile

CLinDMA elicits a quantifiable acute inflammatory response that is independent of siRNA payload, a characteristic that distinguishes it from ionizable lipids with lower immunostimulatory profiles. Following intravenous administration of CLinDMA emulsion at 95 mg/kg, plasma cytokine concentrations measured 2 hours post-dose showed IL-6 elevation to approximately 450–500 pg/mL, TNF-α to approximately 150–200 pg/mL, and keratinocyte-derived cytokine (KC) to approximately 300–350 pg/mL, relative to near-undetectable baseline levels in vehicle-treated controls [1]. LNP201 formulations containing CLinDMA produced comparable cytokine induction patterns at 3 mg/kg siRNA equivalent dose (39 mg/kg lipid mass), confirming that the inflammatory response originates from the CLinDMA lipid component rather than the nucleic acid payload.

Innate immune activation Cytokine profiling LNP immunotoxicity

CLinDMA vs. DLinDMA: Traditional Cationic Lipid Class with Documented Delivery Limitations

Multiple patent applications from Sirna Therapeutics Inc. (now part of Merck) explicitly group CLinDMA and DLinDMA together as a traditional cationic lipid class that shares common performance limitations. Specifically, these lipids are characterized as exhibiting 'non-optimal delivery efficiency along with liver toxicity at higher doses' when employed for siRNA delivery to the liver [1][2][3]. This class-level classification provides a benchmark reference point against which next-generation biodegradable cationic lipids are compared and validated in in vivo luciferase mouse models.

siRNA delivery efficiency Hepatotoxicity Class-level benchmarking

CLinDMA LNP Formulation Parameters: Defined Molar Ratios for LNP201 Assembly

CLinDMA has been employed in LNP formulations at defined molar ratios of 30–50 mol%, providing a validated starting point for formulation development [1]. For the derivative Octyl-CLinDMA, a specific optimal formulation composition has been disclosed consisting of Octyl-CLinDMA, cholesterol, and PEG-DMG in a ratio of 60:38:2 [2]. These established formulation parameters enable reproducible preparation of LNP-siRNA systems with consistent physicochemical properties, including particle size uniformity as verified by cryo-electron microscopy.

LNP formulation optimization Helper lipid composition siRNA encapsulation

CLinDMA-Derived Octyl-CLinDMA: Patent-Protected Structural Variants with Defined Stereochemistry

The CLinDMA scaffold serves as the parent structure for a family of patent-protected cationic lipids, including Octyl-CLinDMA and its enantiomerically pure forms (2R) and (2S) [1]. These derivatives incorporate an octyl linker between the cholesterol backbone and the dimethylamino headgroup, representing a defined structural modification relative to parent CLinDMA. The patent claims explicitly cover LNP compositions comprising these CLinDMA-derived lipids for siRNA delivery applications.

Structure-activity relationship Chiral cationic lipids Patent landscape

CLinDMA Sustained Hepatic Gene Silencing: In Vivo LNP201 Efficacy in Murine Models

LNP201 formulations containing CLinDMA as the cationic lipid component achieve sustained silencing of the murine Ssb gene in mouse liver following single or multiple intravenous doses [1]. This efficacy demonstrates that despite being classified as a traditional lipid with non-optimal delivery efficiency relative to next-generation candidates, CLinDMA-based LNP201 systems are capable of producing measurable and sustained RNAi-mediated gene silencing in vivo.

RNA interference Hepatocyte targeting Sustained knockdown

CLinDMA Procurement Applications: Optimal Research and Industrial Use Cases


Positive Control for LNP Immunotoxicity and Cytokine Release Screening

CLinDMA's well-characterized and quantifiable acute inflammatory response—elevating plasma IL-6, TNF-α, and KC to hundreds of pg/mL within 2 hours of intravenous dosing at 95 mg/kg [1]—makes it an ideal positive control compound for immunotoxicity screening assays. Researchers developing next-generation biodegradable cationic lipids can use CLinDMA as a benchmark to quantify relative reductions in cytokine induction, providing a validated comparator with established inflammatory baseline data.

Traditional Lipid Comparator for Next-Generation siRNA Delivery Platform Validation

CLinDMA is explicitly classified in multiple patents alongside DLinDMA as a traditional cationic lipid that suffers from non-optimal delivery efficiency and liver toxicity at higher doses [1][2]. This established classification positions CLinDMA as a scientifically justified comparator arm for head-to-head studies evaluating novel biodegradable cationic lipids. Procurement of CLinDMA enables researchers to benchmark their novel lipid candidates against an industry-recognized traditional lipid baseline.

LNP201 Liposome Precursor for Murine Liver-Targeted siRNA Delivery Studies

CLinDMA serves as the essential cationic lipid precursor for the synthesis of LNP201, a liposome assembly that achieves sustained silencing of hepatic genes (e.g., murine Ssb) through RNA interference mechanisms following systemic administration [1]. Researchers requiring a validated liver-targeted siRNA delivery system with documented in vivo gene silencing activity can procure CLinDMA to prepare LNP201 formulations at defined molar ratios of 30–50 mol% cationic lipid [2].

Structure-Activity Relationship Studies of Cholesterol-Derived Cationic Lipids

The CLinDMA scaffold has generated patent-protected derivatives including Octyl-CLinDMA and its enantiomerically pure (2R) and (2S) stereoisomers [1]. Procurement of parent CLinDMA enables systematic structure-activity relationship investigations examining how linker modifications, stereochemistry, and headgroup variations affect LNP formulation properties, endosomal escape efficiency, and in vivo siRNA delivery performance within this cholesterol-derived cationic lipid family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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